

A Technical Guide to the Spectroscopic Characterization of Cyclopropylmethanesulfonamide

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Compound of Interest

Compound Name: *Cyclopropylmethanesulfonamide*

Cat. No.: *B1291645*

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Introduction

Cyclopropylmethanesulfonamide is a molecule of interest in medicinal chemistry and drug development due to the presence of the sulfonamide functional group, a common pharmacophore, and the cyclopropyl moiety, which can impart unique conformational and metabolic properties. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for **Cyclopropylmethanesulfonamide**, detailed experimental protocols for its analysis, and logical workflows for its characterization. While a complete experimental dataset for this specific molecule is not readily available in public literature, this document compiles predicted data based on well-established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **Cyclopropylmethanesulfonamide**. These values are derived from the analysis of similar chemical structures and provide a reliable baseline for experimental verification.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|--|------------------------|-------------------------------------|
| CH ₃ (Methyl) | 2.9 - 3.1 | s (singlet) | N/A |
| CH (Cyclopropyl Methine) | 2.4 - 2.6 | m (multiplet) | |
| CH ₂ (Cyclopropyl Methylene) | 0.5 - 0.9 | m (multiplet) | |
| NH (Amide) | 4.5 - 5.5 | br s (broad singlet) | N/A |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ , ppm) |
|---|--|
| CH ₃ (Methyl) | 40 - 43 |
| CH (Cyclopropyl Methine) | 28 - 32 |
| CH ₂ (Cyclopropyl Methylene) | 3 - 7 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Vibration Type |
|----------------------------|--|----------------|
| N-H | 3350 - 3250 | Stretching |
| C-H (Cyclopropyl & Methyl) | 3100 - 2850 | Stretching |
| S=O (Sulfonamide) | 1350 - 1310 (asymmetric) | Stretching |
| S=O (Sulfonamide) | 1160 - 1140 (symmetric) | Stretching |
| S-N | 950 - 900 | Stretching |
| C-H (Cyclopropyl) | ~1020 | Bending |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Fragmentation Pathway |
|---|---------------|----------------------------------|
| [M+H] ⁺ | 136.05 | Molecular Ion |
| [M-CH ₃] ⁺ | 121.03 | Loss of a methyl radical |
| [M-SO ₂ NH] ⁺ | 70.05 | Cleavage of the sulfonamide bond |
| [C ₃ H ₅ NH ₂] ⁺ | 57.06 | Cyclopropylamine fragment |
| [CH ₃ SO ₂] ⁺ | 79.00 | Methanesulfonyl fragment |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **Cyclopropylmethanesulfonamide** are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of Cyclopropylmethanesulfonamide

A plausible synthetic route involves the reaction of methanesulfonyl chloride with cyclopropylamine in the presence of a base.

Materials:

- Methanesulfonyl chloride
- Cyclopropylamine
- Triethylamine or Pyridine (base)
- Dichloromethane (solvent)
- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool the mixture in an ice bath.
- Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with saturated aqueous sodium bicarbonate.
- Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Cyclopropylmethanesulfonamide**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[1]
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]
- ^1H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

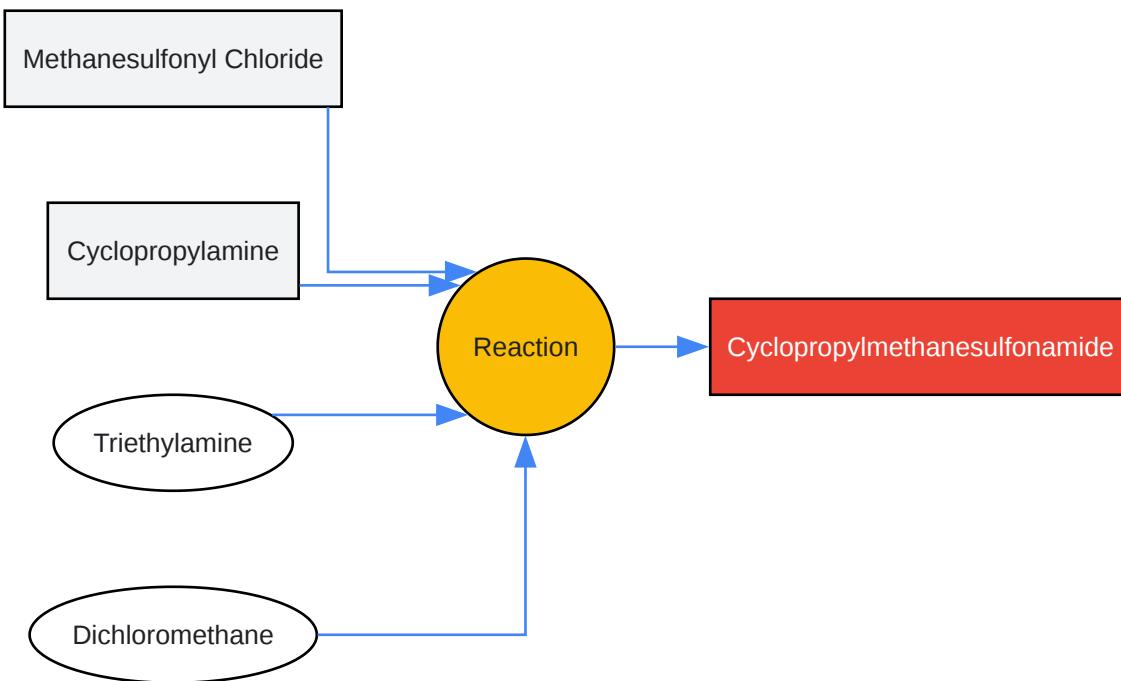
- Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
- Instrumentation: Record the spectrum using an FT-IR spectrometer.
- Acquisition: Place the KBr pellet in the sample holder and record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]
- Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.[3][5]

Visualizations

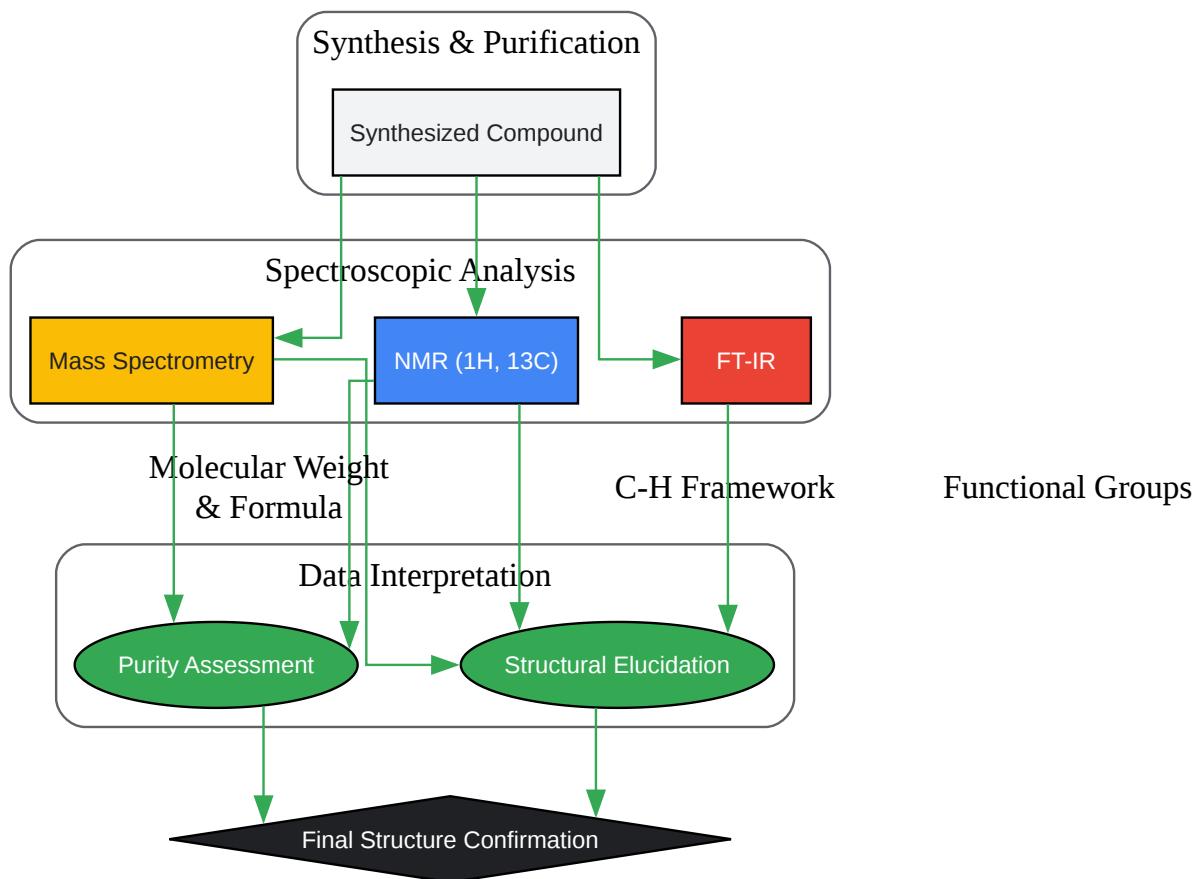
Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Cyclopropylmethanesulfonamide**.

Spectroscopic Analysis Workflow



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